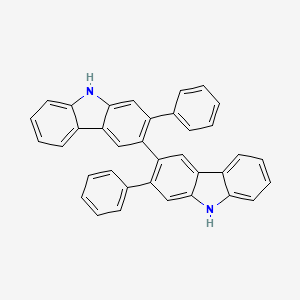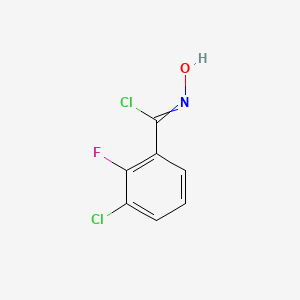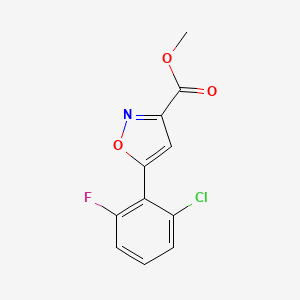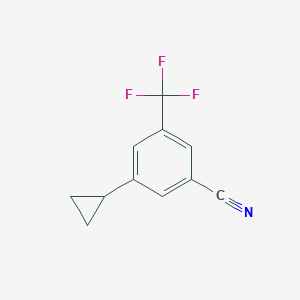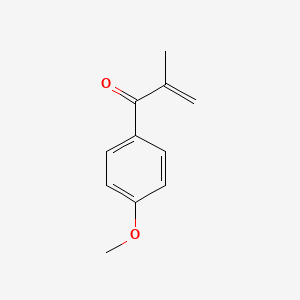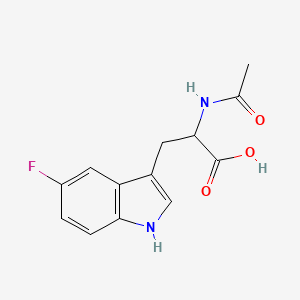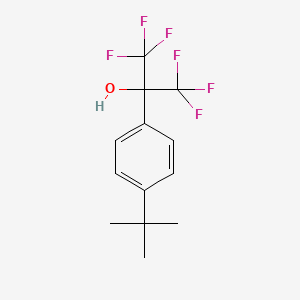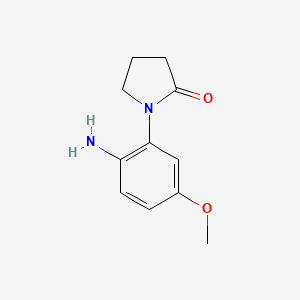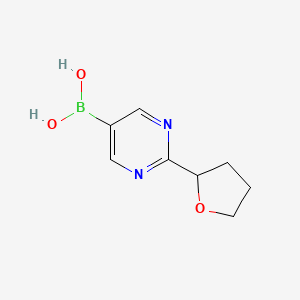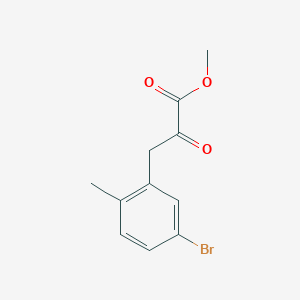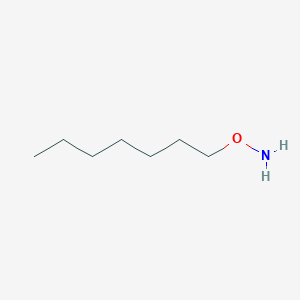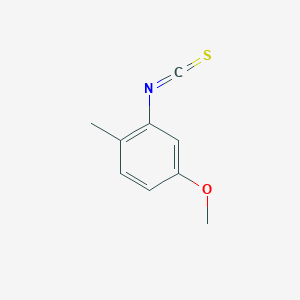
5-Methoxy-2-methylphenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methylphenyl Isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a methoxy group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in organic synthesis and its potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methylphenyl Isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 5-methoxy-2-methylphenylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of safer and more scalable methods. For instance, the reaction of 5-methoxy-2-methylphenylamine with carbon disulfide and a suitable desulfurating agent like T3P (propane phosphonic acid anhydride) can be employed .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products Formed
Thiourea Derivatives: Formed through substitution reactions with amines.
Isothiocyanate Adducts: Formed through addition reactions with compounds containing active hydrogen atoms.
Aplicaciones Científicas De Investigación
5-Methoxy-2-methylphenyl Isothiocyanate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methylphenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme active sites, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and methyl substitutions, making it less specific in its reactivity.
4-Methoxyphenyl Isothiocyanate: Similar structure but lacks the methyl group at the 2-position.
2-Methylphenyl Isothiocyanate: Lacks the methoxy group at the 5-position.
Uniqueness
5-Methoxy-2-methylphenyl Isothiocyanate is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and specificity in chemical and biological applications .
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
2-isothiocyanato-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C9H9NOS/c1-7-3-4-8(11-2)5-9(7)10-6-12/h3-5H,1-2H3 |
Clave InChI |
JMGLWOZIYLVTMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
